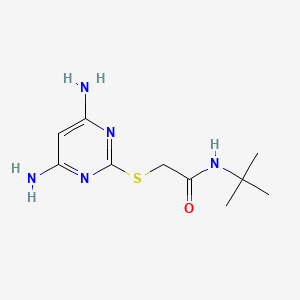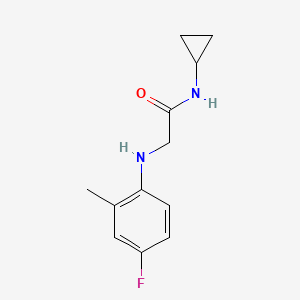
n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide is an organic compound with the molecular formula C12H15FN2O It is characterized by the presence of a cyclopropyl group, a fluoro-substituted aromatic ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 4-fluoro-2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures and often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, altering the compound’s properties.
Scientific Research Applications
n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-((4-fluorophenyl)amino)acetamide
- n-Cyclopropyl-2-((2-fluoro-4-methylphenyl)amino)acetamide
Uniqueness
n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide is unique due to the specific substitution pattern on the aromatic ring and the presence of the cyclopropyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-(4-fluoro-2-methylanilino)acetamide |
InChI |
InChI=1S/C12H15FN2O/c1-8-6-9(13)2-5-11(8)14-7-12(16)15-10-3-4-10/h2,5-6,10,14H,3-4,7H2,1H3,(H,15,16) |
InChI Key |
HFWLELIPHOPDED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


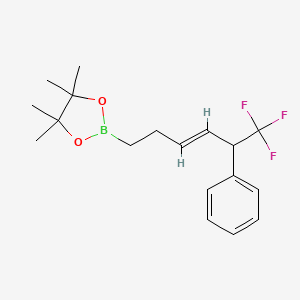

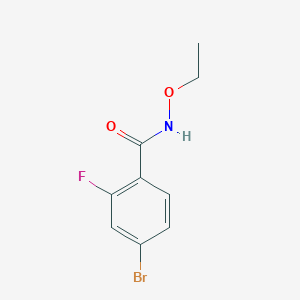

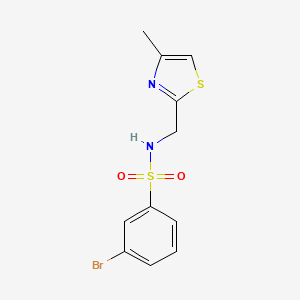
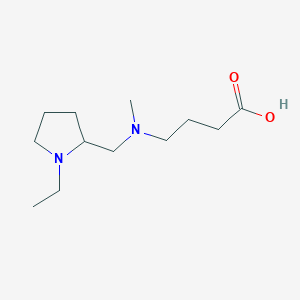
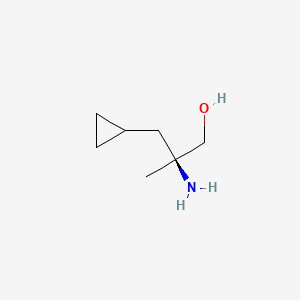
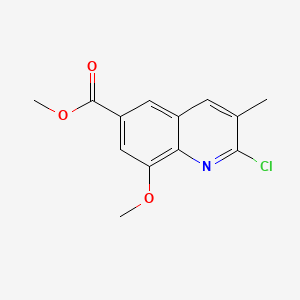
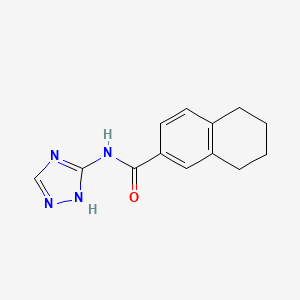
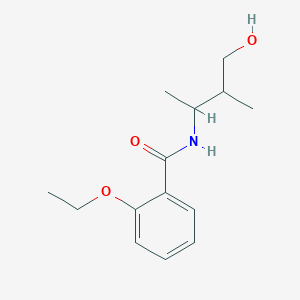
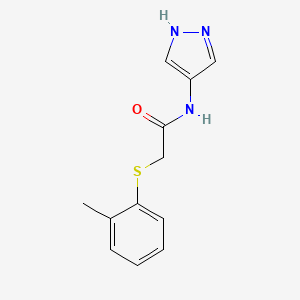
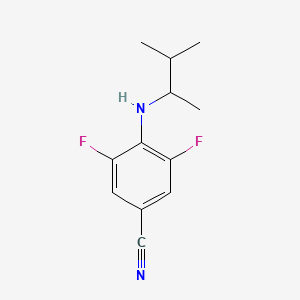
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
